

# KB-0742 dihydrochloride CAS number and molecular weight

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Compound of Interest		
Compound Name:	KB-0742 dihydrochloride	
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An In-Depth Technical Guide to KB-0742 Dihydrochloride

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It is under investigation for its anti-tumor activity, particularly in cancers driven by transcriptional deregulation, such as those with MYC family oncogene amplifications.[2][4] This technical guide provides a comprehensive overview of **KB-0742 dihydrochloride** for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

**KB-0742 dihydrochloride** is the salt form of the active compound, facilitating its use in research and clinical settings.



Property	Value	Citation(s)
CAS Number	2416874-75-2	[5][6]
Molecular Formula	C16H25N5 · 2HCl (or C16H27Cl2N5)	[6][7][8]
Molecular Weight	360.33 g/mol	[6][7][8]
IUPAC Name	(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride	[5][7]
Appearance	Yellow crystal powder	[5]

## **Biological Activity and Pharmacokinetics**

KB-0742 is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its selectivity for CDK9 over other kinases is a critical feature.

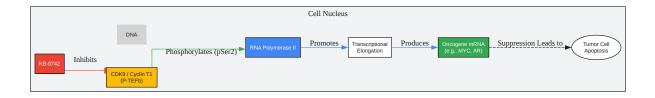
Parameter	Value	Cell Line / Conditions	Citation(s)
IC <sub>50</sub> (CDK9/cyclin T1)	6 nM	10 μM ATP	[1][3]
Selectivity	>50-fold over other CDK kinases	Not specified	[1]
GR <sub>50</sub> (Antiproliferative)	0.183 μΜ	22Rv1 (Prostate)	[1]
GR <sub>50</sub> (Antiproliferative)	0.288 μΜ	MV-4-11 (AML)	[1]
Plasma Half-Life (Human)	~24 hours	Clinical Trial Data	[9][10]

### **Mechanism of Action**



KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[11] The P-TEFb complex plays a crucial role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II).[11]

Upon administration, KB-0742 binds to and blocks the kinase activity of CDK9.[12] This prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNAP II, particularly at the Serine 2 (Ser2) position.[4][12] The inhibition of RNAP II phosphorylation leads to a halt in transcriptional elongation, which preferentially affects the expression of genes with short-lived mRNA transcripts.[1] Many of these genes encode for oncoproteins and anti-apoptotic proteins, such as MYC and the Androgen Receptor (AR), which are critical for the survival and proliferation of cancer cells.[1][12] By suppressing the transcription of these key oncogenic drivers, KB-0742 induces cell cycle arrest and apoptosis in tumor cells.[12]



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Figure 1: Signaling pathway of KB-0742 action.

## **Clinical Development**

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][13][14] The study aims to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the drug.[9]



Trial Identifier	NCT04718675
Title	A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors
Phase	Phase 1 / Phase 2
Status	Recruiting
Conditions	Relapsed/Refractory Solid Tumors, Non- Hodgkin Lymphoma, Ovarian Cancer, Lung Cancer, Breast Cancer, Sarcoma, Chordoma
Intervention	Oral KB-0742 administered on a 3-days-on, 4-days-off weekly schedule in 28-day cycles.
Dose Escalation	Cohorts have been evaluated at 10, 20, 40, 60, and 80 mg.[9][10]
Preliminary Safety	Most common treatment-emergent adverse events (>15%) include nausea, vomiting, anemia, fatigue, diarrhea, and constipation; no grade 4 or 5 events have been assessed.[9]

# Experimental Protocols In Vitro Cell Proliferation and Apoptosis Assay

This protocol describes a general method for assessing the effect of KB-0742 on cancer cell lines, based on methodologies reported in the literature.[3]

#### 1. Cell Plating:

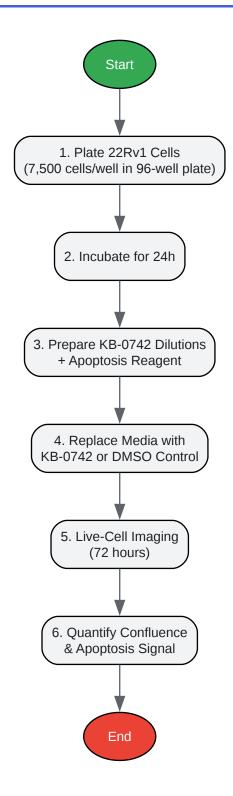
- Culture prostate cancer cells (e.g., 22Rv1) in RPMI media supplemented with appropriate growth factors.
- Plate the cells in 96-well plates at a density of 7,500 cells per well (in 100 μL of media).
- Incubate for 24 hours to allow for cell adherence.

#### 2. Compound Treatment:



- Prepare a stock solution of KB-0742 dihydrochloride in DMSO.
- On the day of treatment, serially dilute the KB-0742 stock in fresh cell culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plates and replace it with media containing the different concentrations of KB-0742 or a DMSO vehicle control.
- For apoptosis measurement, add an apoptosis-indicating reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at 5 μM) to the media at this time.
- 3. Incubation and Imaging:
- Place the treated plates into a live-cell imaging system (e.g., IncuCyte®).
- Image the plates at regular intervals (e.g., every 2-4 hours) over a period of 72 hours.
- 4. Data Analysis:
- Use the imaging system's software to quantify cell confluence (as a measure of proliferation) and the intensity of the apoptosis signal (e.g., green fluorescent object count) over time.
- Normalize the data to the DMSO control wells.
- Calculate metrics such as GR<sub>50</sub> (concentration for 50% growth inhibition) and assess the time- and dose-dependent induction of apoptosis.





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Figure 2: Workflow for in vitro cell-based assays.



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